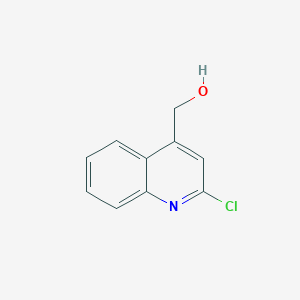

(2-Chloroquinolin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-chloroquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWUTAHJMYFAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chloroquinolin 4 Yl Methanol Derivatives

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom on the quinoline (B57606) ring is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry. libretexts.org This reactivity allows for the introduction of a wide array of functional groups at this position, significantly expanding the molecular diversity achievable from this starting material.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Mitsunobu Reaction)

The Mitsunobu reaction provides a powerful method for the alkylation of nitrogen-containing nucleophiles with the (2-chloroquinolin-4-yl)methanol scaffold. organic-chemistry.org This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine (B44618), TPP), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgtcichemicals.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an SN2-type fashion. organic-chemistry.org This method is particularly useful for coupling with acidic nitrogen nucleophiles such as phthalimide (B116566) or hydrazoic acid. organic-chemistry.org The reaction generally proceeds with a clean inversion of stereochemistry if a chiral center is involved. organic-chemistry.org

While the standard Mitsunobu conditions are effective, a significant limitation is the pKa of the nucleophile, which generally needs to be less than 11 for the reaction to proceed efficiently. tcichemicals.comtcichemicals.com For less acidic nucleophiles, alternative reagents and conditions have been developed to overcome this "pKa restriction". tcichemicals.comtcichemicals.com The Gabriel synthesis, which utilizes phthalimide as a masked form of ammonia (B1221849), is a classic example of applying the Mitsunobu reaction to introduce a primary amine group. organic-chemistry.orglibretexts.org

| Reactant 1 | Reactant 2 | Reagents | Product | Notes |

| This compound | Nitrogen Nucleophile (e.g., Phthalimide) | TPP, DEAD | 2-Chloro-4-(phthalimidomethyl)quinoline | Proceeds via Mitsunobu reaction. |

| This compound | Hydrazoic Acid | TPP, DEAD | 4-(Azidomethyl)-2-chloroquinoline | The azide (B81097) can be subsequently reduced to an amine. |

Reactions with Sulfur-Containing Nucleophiles

The chlorine at the C2 position can also be displaced by sulfur-containing nucleophiles, such as thiols. Thiols are potent nucleophiles, and their conjugate bases, thiolates, are even more reactive. libretexts.orgmsu.edu These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the thiolate attacks the carbon bearing the chlorine, leading to the formation of a thioether derivative.

The reaction of 2-chloroquinolines with thiols can be facilitated by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion. The resulting aryl thioethers are valuable compounds in their own right and can serve as intermediates for further transformations. For instance, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) and sulfone, introducing additional functional diversity. The reaction of 2-chloro-3-((2-phenylhydrazono) methyl) quinolines with thioglycolic acid in the presence of zinc chloride results in the formation of thiazolidin-4-ones. nih.gov

| Reactant 1 | Nucleophile | Product |

| This compound | Thiophenol | (2-(Phenylthio)quinolin-4-yl)methanol |

| This compound | Sodium thiomethoxide | (2-(Methylthio)quinolin-4-yl)methanol |

Cross-Coupling Reactions (e.g., Suzuki, Amination)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chlorine atom of this compound provides a handle for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. fishersci.co.ukorganic-chemistry.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukharvard.edu For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position. The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf >> Cl, which can sometimes make the coupling of chlorides more challenging. harvard.edu However, the development of specialized ligands and catalyst systems has greatly expanded the scope to include less reactive chlorides. organic-chemistry.org One-pot Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been shown to be an effective method for synthesizing 2,3,4-triarylquinolines. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents. wikipedia.orgresearchgate.net This method is a powerful alternative to traditional methods of C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often being the most effective. nih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product |

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | (2-Phenylquinolin-4-yl)methanol |

| Buchwald-Hartwig | This compound | Aniline | Pd catalyst, Ligand, Base | (2-(Phenylamino)quinolin-4-yl)methanol |

Reactions Involving the Methanol (B129727) Moiety

The hydroxymethyl group at the C4 position of the quinoline ring is also a site for various chemical transformations, including oxidation and reduction.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the methanol moiety can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize the primary alcohol to the corresponding aldehyde, 2-chloroquinoline-4-carbaldehyde . Over-oxidation to the carboxylic acid can be a side reaction if stronger oxidizing agents or prolonged reaction times are used.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-chloroquinoline-4-carboxylic acid . nih.govuni.luchemdad.com This transformation is a key step in the synthesis of many quinoline-based compounds with biological activity. sci-hub.se

| Starting Material | Oxidizing Agent | Product |

| This compound | PCC or DMP | 2-Chloroquinoline-4-carbaldehyde |

| This compound | KMnO4 or Jones Reagent | 2-Chloroquinoline-4-carboxylic acid |

Reduction Reactions to Alkane Derivatives

The methanol moiety can be reduced to a methyl group, yielding 2-chloro-4-methylquinoline (B123181) . nih.govthermofisher.comsigmaaldrich.com This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. A one-pot method might involve the use of a reagent system like triethylsilane and a strong acid. The reduction of 2-chloro-4-methylquinoline with Sn and HCl has been reported to yield multiple products, including 4-methylquinoline. e-periodica.ch

| Starting Material | Reagents | Product |

| This compound | 1. TsCl, pyridine (B92270); 2. LiAlH4 | 2-Chloro-4-methylquinoline |

| This compound | Et3SiH, TFA | 2-Chloro-4-methylquinoline |

Esterification and Etherification Reactions

The hydroxyl group of this compound is amenable to standard esterification and etherification reactions, providing a straightforward method for derivatization.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. nih.govmasterorganicchemistry.com

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, the synthesis of various benzoate (B1203000) esters of related thioalkylquinoline derivatives has been successfully achieved using EDCI and DMAP in dichloromethane. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine | (2-Chloroquinolin-4-yl)methyl acetate | N/A |

| This compound | Benzoyl Chloride | Triethylamine | (2-Chloroquinolin-4-yl)methyl benzoate | N/A |

Etherification:

The synthesis of ethers from this compound can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This approach has been used for the O-alkylation of other complex alcohols. nih.gov

A chemoselective method for the etherification of benzylic alcohols, which are structurally similar to this compound, utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol (B145695). organic-chemistry.org This method is advantageous as it selectively targets benzylic hydroxyl groups, leaving other types of hydroxyl groups intact. organic-chemistry.org

Table 2: Examples of Etherification Reactions

| Reactant 1 | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Sodium Hydride, Alkyl Halide | Anhydrous solvent | (2-Chloroquinolin-4-yl)methoxymethyl ether | N/A |

| Benzyl (B1604629) Alcohols | 2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol/Ethanol | Room Temperature | Benzyl methyl/ethyl ethers | organic-chemistry.org |

Condensation and Annulation Reactions

The this compound moiety, particularly after oxidation to the corresponding aldehyde, serves as a key precursor for various condensation and annulation reactions, leading to the formation of more complex, fused heterocyclic structures.

Schiff Base Formation and Subsequent Cyclizations

This compound can be oxidized to 2-chloroquinoline-4-carbaldehyde, which is a versatile substrate for the formation of Schiff bases (imines). The condensation reaction occurs between the aldehyde and a primary amine, typically under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.netjocpr.commdpi.com

These Schiff bases are not merely stable products but are often reactive intermediates for subsequent cyclization reactions. For example, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and various hydrazides have been synthesized and characterized. researchgate.net The resulting azomethine group (-N=CH-) can participate in intramolecular cyclizations, leading to the formation of new heterocyclic rings fused to the quinoline system. For instance, hydrazones can be cyclized to form azetidines, thiazolidines, or tetrazoles depending on the reagents used. researchgate.net

Table 3: Synthesis of Schiff Bases from Quinoline Aldehydes

| Aldehyde | Amine/Hydrazide | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde derivatives | 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | N/A | Schiff Base | researchgate.net |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Schiff Base (NQ) | mdpi.com |

| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Ethanol, Acetic acid (cat.), Reflux | Schiff Base (CQ) | mdpi.com |

Knoevenagel Condensation and Michael Additions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com 2-Chloroquinoline-4-carbaldehyde (the oxidized form of the title compound) readily undergoes Knoevenagel condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or L-proline. rsc.org This reaction leads to the formation of α,β-unsaturated systems.

The resulting Knoevenagel adducts are excellent Michael acceptors. They can undergo subsequent Michael addition reactions with various nucleophiles. For instance, the reaction of a Knoevenagel adduct of 2-chloroquinoline-3-carbaldehyde with a thiol, catalyzed by L-proline, leads to the formation of 4H-thiopyrano[2,3-b]quinolines through a tandem Knoevenagel condensation-Michael addition-cyclization sequence. rsc.org

Table 4: Knoevenagel Condensation and Michael Addition with Quinoline Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Intermediate/Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | L-proline | Knoevenagel Adduct | rsc.org |

| Knoevenagel Adduct | Thiophenol | L-proline | Michael Adduct leading to 4H-thiopyrano[2,3-b]quinoline | rsc.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

Intramolecular Cyclization Processes

Derivatives of this compound are valuable precursors for various intramolecular cyclization reactions, leading to the construction of fused polycyclic systems. These reactions often proceed via a cascade or tandem mechanism initiated by a condensation or addition reaction.

For example, the reaction of 2-chloroquinoline-3-carbaldehyde with dimedone and aromatic amines, catalyzed by a Brønsted acid, results in the formation of dihydrodibenzo rsc.orgresearchgate.netnaphthyridinones. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. rsc.org

Another example involves the synthesis of tetrahydrodibenzo[b,g] rsc.orgresearchgate.netnaphthyridin-1(2H)-ones through an L-proline catalyzed reaction between 2-chloroquinoline-3-carbaldehydes, an enaminone, and another aldehyde. The process involves the formation of an iminium ion, a Knoevenagel-type condensation, followed by a Michael addition and an intramolecular cyclization. rsc.org

Derivatization and Functionalization Strategies

Further diversification of the this compound scaffold can be achieved through alkylation reactions at the nitrogen of the quinoline ring or the oxygen of the hydroxylmethyl group.

N-Alkylation and O-Alkylation Approaches

N-Alkylation:

The nitrogen atom of the quinoline ring can be alkylated, although this is less common for 2-chloroquinolines compared to other derivatives. However, related quinoline systems demonstrate the feasibility of N-alkylation. For instance, N-alkylation of a 2-chloro-quinazolinone core has been achieved using methyl-2-bromoacetate in a substitution reaction to generate a precursor for further derivatization. uw.edu

More directly relevant, the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol (B155800) with various N-heterocyclic compounds such as quinazolinone and pyrimidone has been accomplished using Mitsunobu reaction conditions (diethylazodicarboxylate (DEAD) and triphenylphosphine (TPP)). researchgate.net This reaction proceeds via dehydration and coupling of the two heterocyclic moieties. researchgate.net

Table 5: N-Alkylation of (2-Chloroquinolin-3-yl)methanol

| Heterocyclic Compound | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Quinazolinone | DEAD, TPP | THF | N-alkylated product | researchgate.net |

| Pyrimidone | DEAD, TPP | THF | N-alkylated product | researchgate.net |

O-Alkylation:

As discussed in the etherification section (3.2.3), the hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis, employing a strong base and an alkyl halide, is a standard method. nih.gov For example, the O-alkylation of a protected N-acetylneuraminic acid derivative was achieved using sodium hydride and various alkyl halides, such as benzyl bromide and allyl bromide, to yield the corresponding ethers. nih.gov These conditions are generally applicable to the O-alkylation of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloroquinolin 4 Yl Methanol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be constructed.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For (2-Chloroquinolin-4-yl)methanol, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

For this compound, the protons of the quinoline ring are expected in the δ 7.5-8.5 ppm range. The proton at C3 would likely appear as a singlet. The methylene protons (CH₂OH) would be shifted by the aromatic ring and are expected to appear as a singlet or a doublet (if coupled with the hydroxyl proton) around δ 4.8-5.0 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.4 | s |

| H5 | ~8.1 | d |

| H6 | ~7.6 | t |

| H7 | ~7.8 | t |

| H8 | ~8.0 | d |

| CH₂ | ~4.9 | s |

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. In this compound, ten distinct carbon signals are expected. The carbon atoms of the quinoline ring typically resonate in the δ 115-150 ppm region oregonstate.edu. The presence of the electronegative chlorine atom attached to C2 would shift its resonance significantly downfield to approximately δ 151-153 ppm. The C4 carbon, bearing the methanol (B129727) group, would also be found in the aromatic region, likely around δ 148 ppm. The carbon of the methylene group (-CH₂OH) is expected to appear further upfield, typically in the range of δ 60-65 ppm oregonstate.edu.

For the analog 4-(hydroxymethyl)quinolin-2(1H)-one, the carbon signals were assigned as follows: C2 at δ 162.35, C4 at δ 151.75, and the methylene carbon at δ 60.02 ppm rsc.org. These values support the predicted regions for the carbon atoms in the target molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~152 |

| C3 | ~122 |

| C4 | ~148 |

| C4a | ~125 |

| C5 | ~129 |

| C6 | ~127 |

| C7 | ~130 |

| C8 | ~128 |

| C8a | ~147 |

Note: These are predicted values based on general principles and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons in the benzene (B151609) portion of the quinoline ring (H5 through H8). pitt.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methylene carbon. pitt.edu

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering clues about the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. researchgate.netchemicalbook.com

For this compound, the molecular formula is C₁₀H₈ClNO. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₉³⁵ClNO]⁺ | 194.0367 |

The presence of a chlorine atom would result in a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. Experimental measurement of these exact masses would provide unequivocal confirmation of the molecular formula.

Fragmentation Pattern Analysis (e.g., ESI-CID-MS²)

Tandem mass spectrometry (MS/MS), often using Collision-Induced Dissociation (CID), is used to fragment the molecular ion and analyze the resulting pieces. This fragmentation pattern provides a fingerprint of the molecule's structure.

The fragmentation of quinoline derivatives has been studied in detail. A common fragmentation pathway for quinoline itself is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion. mcmaster.ca For this compound, several key fragmentation pathways can be predicted:

Loss of the side chain : A primary fragmentation would likely involve the cleavage of the C4-CH₂OH bond, leading to the formation of a stable 2-chloroquinolin-4-yl cation.

Loss of water : Dehydration involving the hydroxyl group could occur, leading to a fragment ion with m/z corresponding to [M-H₂O]⁺.

Loss of chlorine : Cleavage of the C-Cl bond would result in a fragment corresponding to [M-Cl]⁺.

Quinoline ring fragmentation : Following initial losses, the resulting quinoline ring fragment could undergo its characteristic fragmentation, including the loss of HCN. mcmaster.ca

Analysis of these fragmentation pathways allows for the step-by-step reconstruction of the molecule's structure, confirming the identity and position of the substituents. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the structural integrity of synthesized this compound analogs.

The IR spectrum of a this compound analog is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds. These key vibrations provide a molecular fingerprint, allowing for structural confirmation.

O-H Stretching: The hydroxyl (-OH) group of the methanol substituent gives rise to a characteristic broad and intense absorption band, typically in the region of 3400-3650 cm⁻¹ openstax.org. The broadness of this peak is a result of intermolecular hydrogen bonding. For instance, in methanol itself, the O-H stretching vibration is observed around 3328 cm⁻¹ in the liquid phase nist.gov.

C-H Stretching: The spectrum will exhibit multiple C-H stretching vibrations. Aromatic C-H stretches from the quinoline ring typically appear in the 3000-3100 cm⁻¹ region vscht.czlibretexts.org. The aliphatic C-H stretches from the methanol group are found just below 3000 cm⁻¹, usually in the 2850-3000 cm⁻¹ range nist.govlibretexts.org.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the quinoline aromatic system produce a series of bands in the 1450-1680 cm⁻¹ region vscht.czmdpi.com. For quinoline itself, peaks are observed as shoulders between 1630 and 1570 cm⁻¹ researchgate.net.

C-O Stretching: The stretching vibration of the carbon-oxygen (C-O) single bond in the primary alcohol group is typically strong and appears in the 1000-1260 cm⁻¹ range. For methanol, this C-O stretch is very strong and located around 1033 cm⁻¹ nist.gov.

C-Cl Stretching: The carbon-chlorine (C-Cl) bond will show a stretching absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. In a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the C-Cl stretching mode was observed at 740 cm⁻¹ mdpi.com.

The precise positions of these bands can be influenced by the surrounding molecular structure and intermolecular interactions. For example, hydrogen bonding involving the nitrogen atom of the quinoline ring can cause shifts in the vibrational frequencies of nearby C-H bonds astrochem.org.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl | O-H Stretch | 3400–3650 | Strong, Broad | Broadness due to hydrogen bonding. openstax.org |

| Aromatic C-H | C-H Stretch | 3000–3100 | Medium to Weak | Characteristic of the quinoline ring. vscht.czlibretexts.org |

| Aliphatic C-H | C-H Stretch | 2850–3000 | Medium | From the CH₂OH group. libretexts.org |

| Quinoline Ring | C=C, C=N Stretch | 1450–1680 | Medium to Strong | Aromatic ring vibrations. vscht.czmdpi.com |

| Alcohol | C-O Stretch | 1000–1260 | Strong | Characteristic of the primary alcohol. |

| Chloroalkane | C-Cl Stretch | 600–800 | Medium to Strong | Dependent on the substitution pattern. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound and its analogs, UV-Vis spectra are used to study their electronic properties and how they are influenced by the surrounding environment, a phenomenon known as solvatochromism.

The UV-Vis spectra of quinoline derivatives typically show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring system researchgate.net. The position and intensity of these bands can be affected by the nature and position of substituents on the quinoline ring researchgate.net.

Solvatochromism is the change in the color of a solution when the solute is dissolved in different solvents wikipedia.org. This effect arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent researchgate.net. The polarity, hydrogen bonding capability, and refractive index of the solvent can all influence the energy of these states and thus the wavelength of maximum absorption (λmax) wikipedia.org.

Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state is more stabilized by a polar solvent than the ground state, leading to a shift of the absorption maximum to a longer wavelength (lower energy) as solvent polarity increases wikipedia.org. This is often observed in molecules where there is an intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state researchgate.net.

Negative Solvatochromism (Hypsochromic or Blue Shift): This happens when the ground state is more stabilized by a polar solvent than the excited state, causing the absorption maximum to shift to a shorter wavelength (higher energy) with increasing solvent polarity wikipedia.org.

Studies on various quinoline derivatives have demonstrated significant solvatochromic behavior researchgate.netnih.gov. For example, in some quinoline derivatives, a bathochromic shift in the emission spectra is observed with increasing solvent polarity, which is indicative of a large dipole moment enhancement upon excitation researchgate.net. The analysis of these shifts can provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states of this compound analogs.

Interactive Data Table: Hypothetical Solvatochromic Data for a this compound Analog

| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |

| Hexane | 1.88 | 310 | - |

| Dichloromethane | 8.93 | 318 | Bathochromic |

| Acetone | 20.7 | 322 | Bathochromic |

| Methanol | 32.7 | 328 | Bathochromic |

| Water | 80.1 | 335 | Bathochromic |

Purity Assessment and Reaction Monitoring Techniques (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and sensitivity nih.gov. It is routinely employed for two primary purposes in the context of synthesizing this compound and its analogs: monitoring the progress of a chemical reaction and assessing the purity of the final product chemistryhall.comijrti.org.

In reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. The separation of spots corresponding to the starting materials, intermediates, and products allows the chemist to visually track the consumption of reactants and the formation of the desired compound chemistryhall.com. The reaction is considered complete when the spot for the starting material has disappeared tandfonline.com.

For purity assessment, a solution of the isolated product is spotted on a TLC plate and developed in an appropriate solvent system. A pure compound will ideally appear as a single spot ijrti.org. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes nih.gov.

The choice of the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation nih.gov. Visualization of the spots on the TLC plate is often achieved using a UV lamp, as quinoline derivatives are typically UV-active mdpi.com. Staining with reagents like iodine or ferric chloride can also be used chemistryhall.comresearchgate.net.

Interactive Data Table: Example TLC System for a Quinoline Derivative Synthesis

| Compound Type | Example Solvent System (v/v) | Typical Rf Value | Visualization Method |

| Starting Material (e.g., an aniline) | Hexane:Ethyl Acetate (7:3) | 0.6 | UV (254 nm) |

| Intermediate | Hexane:Ethyl Acetate (7:3) | 0.4 | UV (254 nm) |

| Product (this compound analog) | Hexane:Ethyl Acetate (7:3) | 0.2 | UV (254 nm) |

Other Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance for Metal Complexes)

While IR and UV-Vis spectroscopy are primary tools for characterizing the organic ligand itself, other spectroscopic techniques become important when this compound or its analogs are used to form metal complexes. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic) illinois.edu.

EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the coordination environment researchgate.net. The technique is sensitive to the interactions between the unpaired electron(s) and the surrounding magnetic nuclei, which can provide insights into the nature of the metal-ligand bonding.

For instance, if an analog of this compound were to form a complex with a paramagnetic metal ion such as Cu(II), Fe(III), or Mn(II), EPR spectroscopy could be used to:

Confirm the oxidation state of the metal ion. For example, a copper(I) complex, being diamagnetic (d¹⁰), would be EPR-silent, while a copper(II) complex (d⁹) would be EPR-active nih.gov.

Determine the geometry of the coordination sphere around the metal ion from the anisotropy of the g-tensor researchgate.net.

Investigate the hyperfine coupling between the electron spin and the nuclear spins of the metal and ligand atoms, which gives information about the delocalization of the unpaired electron onto the ligand.

The EPR spectra of transition metal complexes can be complex, but they offer a wealth of information about the electronic and geometric structure of these species in both solid and solution states nih.govresearchgate.netiitb.ac.in.

Computational and Theoretical Investigations of 2 Chloroquinolin 4 Yl Methanol Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic properties of (2-Chloroquinolin-4-yl)methanol. These computational methods provide insights into the molecule's structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Applications (e.g., B3LYP, CAM-B3LYP, M06-2X)

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecular systems. Several functionals are employed to approximate the exchange-correlation energy, each with varying levels of accuracy for different molecular properties.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used due to its proven effectiveness in predicting the electronic, geometric, and energetic properties of a vast range of molecules. researchgate.netresearchgate.net It combines the strengths of both Hartree-Fock theory and DFT. Studies on related quinoline (B57606) derivatives have successfully utilized B3LYP to optimize geometries and calculate vibrational frequencies. cnr.itnih.gov

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is particularly adept at describing charge-transfer and long-range interactions, making it suitable for studying electronic excitations and non-covalent interactions. researchgate.netglobal-sci.comarxiv.org For systems where charge transfer phenomena are significant, CAM-B3LYP often provides more accurate results than standard hybrid functionals. global-sci.com

M06-2X (Minnesota 06-2X): This high-nonlocality functional is known for its excellent performance in studies of non-covalent interactions, such as hydrogen bonding. researchgate.net Given the presence of the hydroxyl group in this compound, which can participate in hydrogen bonding, M06-2X is a valuable tool for accurately modeling such interactions. researchgate.netnih.gov

The choice of functional is critical and can significantly impact the calculated results. For instance, while B3LYP is a good general-purpose functional, CAM-B3LYP and M06-2X may offer superior performance for specific properties like electronic transitions and intermolecular interactions, respectively. global-sci.comnih.govresearchgate.net

Basis Set Selection and Optimization Strategies

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org

Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)):* These are widely used split-valence basis sets. wikipedia.org The numbers indicate how the core and valence atomic orbitals are represented, with additional symbols denoting the inclusion of polarization (*) and diffuse (++) functions. These functions are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and for modeling weak interactions. nih.govwikipedia.org

Correlation-consistent basis sets (e.g., cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable extrapolation of results. cnr.itwikipedia.org

Optimization Strategies: The geometry of this compound is typically optimized by finding the minimum energy structure on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point is reached. The selection of an appropriate functional and basis set is paramount for obtaining accurate optimized geometries. researchgate.netmit.edu For instance, a study on a related quinoline derivative benchmarked various functionals and basis sets, concluding that the B3LYP functional paired with the 6-311+G(2d) basis set yielded the most accurate results when compared to experimental data. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). wikipedia.org Their energies and spatial distributions are fundamental in understanding a molecule's chemical reactivity and electronic properties. rsc.orgyoutube.comlibretexts.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater propensity to donate electrons. arabjchem.org

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy suggests a greater ability to accept electrons. arabjchem.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. rsc.org

Computational studies on quinoline derivatives have shown that the introduction of different substituents can significantly alter the energies of the HOMO and LUMO, thereby tuning the electronic properties and reactivity of the molecule. rsc.orgarabjchem.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability, related to nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability, related to electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. chemrxiv.org

The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. chemrxiv.orgpreprints.org Blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.orgpreprints.org Green and yellow areas denote regions of neutral or near-neutral potential. preprints.org

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Localization and Energy Barrier Determination

To understand the kinetics of a chemical reaction involving this compound, it is essential to identify the transition state (TS) and determine the associated energy barrier. The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction.

Transition State Localization: Various computational algorithms are used to locate the transition state structure on the potential energy surface. These methods typically involve starting with an initial guess of the TS geometry and then optimizing it to find a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Energy Barrier Determination: The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. DFT calculations, using appropriate functionals and basis sets, can provide reliable estimates of these energy barriers. nih.gov For example, in the synthesis of related compounds, DFT has been used to calculate the energy profiles of reaction pathways, helping to understand the favorability of different products. researchgate.net

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved.

Kinetic and Thermodynamic Pathway Analysis

In chemical synthesis, the formation of a target molecule can often proceed through multiple competing reaction pathways. The distribution of final products is governed by two fundamental types of control: kinetic and thermodynamic. jackwestin.com A reaction is under kinetic control when the product ratio is determined by the rates at which the different products are formed. jackwestin.com This typically occurs at lower temperatures, where reactions are irreversible, and the product that forms fastest (via the lowest activation energy barrier) is the major product. youtube.comyoutube.com Conversely, a reaction is under thermodynamic control at higher temperatures, where the reaction pathways are reversible. masterorganicchemistry.com Under these conditions, the system reaches equilibrium, and the most stable product (the one with the lowest Gibbs free energy) predominates, regardless of how fast it is formed. jackwestin.commasterorganicchemistry.com

The synthesis of substituted quinolines like this compound involves multi-step processes where such competing pathways can exist. Computational chemistry provides powerful tools to analyze these reaction landscapes. For instance, in the addition of a reagent to a conjugated system, two potential products—the "kinetic" and "thermodynamic" adducts—can form. youtube.com The kinetic product results from the most stable intermediate carbocation, while the thermodynamic product is the one with the most stable final structure, often featuring a more substituted (and thus more stable) double bond. youtube.com

Advanced computational methods, such as microkinetics-guided machine learning pathway searches, enable the exploration of thousands of potential reaction pathways on catalyst surfaces or in solution. nih.govresearchgate.net These simulations can identify the lowest energy pathways for both kinetic and thermodynamic products, providing a comprehensive picture of the reaction network. nih.gov By calculating the energy profiles of transition states and intermediates, researchers can predict how reaction conditions like temperature and solvent influence the outcome, guiding the experimental synthesis towards the desired product. jackwestin.com While specific pathway analyses for this compound are not extensively published, these established computational strategies are directly applicable to optimizing its synthesis and understanding its formation mechanisms.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and confirms molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using quantum-chemical calculations has become a standard procedure for confirming assignments in complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values, researchers can validate the proposed structure and the computational model. nih.gov

For this compound, theoretical chemical shifts can be calculated and benchmarked against its experimental spectrum. The typical chemical shift regions for protons on aromatic rings are between 6.0-9.5 ppm, while protons on a carbon adjacent to an oxygen (like in a CH₂-OH group) resonate around 3.6 ppm. pdx.educhemistrysteps.com The table below illustrates a hypothetical comparison between experimental and computationally predicted chemical shifts for key atoms in the molecule, a common practice in computational chemistry studies.

Table 1: Comparison of Experimental and Computed NMR Chemical Shifts (ppm) for this compound This table is a representative example based on common computational study formats.

| Atom | Experimental δ (ppm) | Computed δ (ppm) (GIAO) | Difference (Δδ) |

|---|---|---|---|

| ¹H NMR | |||

| H3 | 7.51 | 7.48 | 0.03 |

| H5 | 8.25 | 8.29 | -0.04 |

| H8 | 8.08 | 8.11 | -0.03 |

| CH₂ | 4.95 | 4.91 | 0.04 |

| ¹³C NMR | |||

| C2 | 151.8 | 152.1 | -0.3 |

| C4 | 148.5 | 148.2 | 0.3 |

| C8a | 149.2 | 149.5 | -0.3 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about a molecule's vibrational modes and electronic transitions, respectively.

Simulated IR Spectra: Theoretical IR spectra are obtained from frequency calculations using methods like Density Functional Theory (DFT). These calculations predict the frequencies and intensities of vibrational modes (e.g., C=N stretching, O-H bending). Comparing the simulated spectrum with the experimental one helps in the precise assignment of absorption bands to specific molecular motions.

Simulated UV-Vis Spectra: The electronic absorption properties are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. Such calculations can also reveal the nature of the transitions, for instance, whether they are π→π* or n→π* transitions, and how the molecular structure changes upon excitation. nih.gov

Table 2: Predicted Spectroscopic Parameters for this compound This table is a representative example based on common computational study formats.

| Parameter | Experimental Value | Simulated Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | |||

| O-H Stretch | ~3400 | 3415 | Hydroxyl group vibration |

| C=N Stretch | ~1610 | 1605 | Quinoline ring vibration |

| C-Cl Stretch | ~750 | 745 | Chloro group vibration |

| UV-Vis Absorption (nm) | |||

| λmax 1 | ~310 | 308 | π→π* transition |

Advanced Computational Topics

Beyond routine spectral prediction, computational chemistry can explore more complex properties of molecular systems.

Nonlinear optical (NLO) materials are capable of altering the properties of light and are fundamental to technologies like frequency doubling and optical switching. Computational chemistry offers a rapid and cost-effective way to screen molecules for potential NLO activity, guiding synthetic efforts toward promising candidates. mdpi.com

A key parameter for second-order NLO materials is the first molecular hyperpolarizability (β). mdpi.com Quantum chemical calculations, particularly using DFT with specialized long-range corrected functionals like CAM-B3LYP and M06-2X, have proven reliable for predicting β values. mdpi.com The conjugation in the quinoline ring system of this compound suggests it may possess NLO properties, which can be computationally investigated. Theoretical studies can predict the magnitude of the hyperpolarizability tensor components, providing insight into the molecule's potential for NLO applications. rsc.org

Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound This table is a representative example based on common computational study formats.

| Property | Computed Value | Unit | Method |

|---|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye | DFT/B3LYP |

| Average Polarizability (α) | 25.8 | 10⁻²⁴ esu | DFT/B3LYP |

Understanding the behavior of molecules in their electronic excited states is crucial for designing materials for applications in photovoltaics, sensing, and photochemistry. Computational modeling can elucidate the geometric and electronic changes a molecule undergoes after absorbing light. kyoto-u.ac.jp

Using methods like TD-DFT, the geometry of this compound in its first excited state can be optimized. This often reveals changes in bond lengths and dihedral angles compared to the ground state. nih.gov For more complex systems, especially in a solvent environment, advanced approaches like combined quantum mechanics/molecular mechanics (QM/MM) and machine learning are employed. kyoto-u.ac.jpresearchgate.net These methods can simulate the non-equilibrium dynamics of the excited state, tracking how energy is dissipated or transferred over time, providing a deeper, non-intuitive understanding of the molecule's photophysical processes. kyoto-u.ac.jpresearchgate.net

pKa Calculations and Acidity/Basicity Predictions

The acidity or basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its behavior in biological systems. Computational methods offer a cost-effective alternative to experimental determination for predicting the pKa of novel compounds. bogazici.edu.trbogazici.edu.tr For quinoline derivatives, the nitrogen atom in the heterocyclic ring is the primary site of protonation, and its basicity is modulated by the electronic effects of substituents.

The prediction of pKa values through computational means often involves quantum mechanical calculations. researchgate.net A common strategy is the use of an isodesmic reaction, a hypothetical reaction where the number and type of bonds are conserved. This method calculates the free energy change of deprotonation in solution relative to a reference compound with a known experimental pKa, which helps to minimize systematic errors in the calculation. bogazici.edu.trpeerj.com

For structurally related quinazoline (B50416) derivatives, studies have shown that Density Functional Theory (DFT) methods, such as M06L with a 6-311++G(d,p) basis set in conjunction with a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM), can provide accurate pKa predictions. bogazici.edu.trresearchgate.net These studies establish linear relationships between experimental pKa values and various calculated quantum mechanical descriptors. researchgate.net The atomic charge on the nitrogen atom, for instance, has been identified as a particularly effective descriptor for predicting basicity. researchgate.net

In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C2 position is expected to decrease the electron density on the quinoline nitrogen, thereby reducing its basicity compared to the unsubstituted quinoline. The hydroxyl group of the methanol substituent at C4 can also influence the pKa through its electronic and steric effects. Precise pKa prediction would involve calculating the Gibbs free energies of the protonated and neutral forms of the molecule in an aqueous environment, often employing advanced solvation models. mdpi.com

Table 1: Computational Methods for pKa Prediction of Quinoline-like Scaffolds

| Method | Key Features | Application Example | Reference |

| DFT with Isodesmic Reactions | Calculates relative free energies of deprotonation, minimizing systematic errors. | Predicting pKa for drug-like amines. | peerj.com |

| DFT with CPCM Solvation Model | Establishes linear correlations between experimental pKa and calculated descriptors (e.g., atomic charges). | High-throughput pKa predictions of quinazoline derivatives. | bogazici.edu.trresearchgate.net |

| Semiempirical Quantum Methods (e.g., PM3/COSMO) | Offers a faster, though potentially less accurate, alternative to DFT for large-scale screening. | Rapid pKa prediction for numerous drug-like amines. | peerj.com |

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for understanding potential drug-receptor interactions and for predicting the binding affinity of a ligand to a target. nih.gov

For quinoline-based compounds, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes. Although specific docking studies for this compound are not widely published, research on analogous quinoline derivatives provides a framework for how such an analysis would be conducted. These studies highlight that the quinoline scaffold is a privileged structure in medicinal chemistry, capable of forming key interactions within protein binding sites. mdpi.comnih.gov

The general procedure involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and building the 3D structure of the ligand, in this case, this compound. scielo.br

Docking Calculation: Using software like AutoDock Vina, the ligand is placed into the binding site of the receptor in various conformations. scielo.br The program then scores these poses based on a scoring function that estimates the binding free energy.

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov

For example, in studies of quinoline-3-carboxamides (B1200007) as kinase inhibitors, the quinoline nitrogen was shown to be crucial for binding to the hinge region of the kinases. mdpi.com Similarly, docking studies on other chloro-quinoline derivatives have demonstrated their ability to fit into the active sites of enzymes like HIV reverse transcriptase and BCR-ABL tyrosine kinase, with the chloro-substituent often contributing to binding affinity. nih.govscielo.brtubitak.gov.tr A hypothetical docking of this compound would likely show the quinoline ring engaging in π-stacking interactions, the nitrogen atom acting as a hydrogen bond acceptor, and the chloro and methanol groups forming specific interactions that enhance binding selectivity and affinity.

Table 2: Examples of Molecular Docking Studies on Chloro-Quinoline Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (PDB: 4I2P) | Chloro- and bromo-substituted quinolines showed potent activity; a derivative achieved a high docking score of -10.675. | nih.govtubitak.gov.tr |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | The quinoline nitrogen binds to the hinge region; substituents influence selectivity towards different kinases. | mdpi.com |

| Quinoline-thiazole hybrids | BCR-ABL1 Tyrosine Kinase (PDB: 3QRJ) | Synthesized compounds showed interaction energies ranging from –7.2 to –8.9 kcal/mol, indicating good binding to the enzyme's active site. | scielo.br |

Conceptual Advances and Novel Insights from Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has provided significant conceptual advances in understanding the chemistry of quinoline derivatives beyond simple structural analysis. nih.gov These theoretical studies offer deep insights into the electronic structure, reactivity, and potential applications of these compounds. nih.gov

DFT calculations allow for the determination of various molecular properties and reactivity descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For quinoline derivatives, DFT studies have been used to calculate these values, providing insights into their electronic and optical properties. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule like this compound would interact with biological targets or other reagents. researchgate.net

Global Reactivity Descriptors: DFT can be used to calculate properties like chemical potential, hardness, softness, and the electrophilicity index. rsc.orgresearchgate.net These descriptors help in rationalizing the reactivity and stability of molecules and are used in quantitative structure-activity relationship (QSAR) studies.

Reaction Mechanisms and Regioselectivity: Theoretical computations can be used to model reaction pathways and calculate activation energies for different potential outcomes. For instance, DFT has been employed to rationalize the regioselectivity in reactions involving quinoline derivatives, supporting experimental findings. researchgate.net

Through these computational approaches, a more profound understanding of the structure-property relationships of quinoline derivatives is achieved. For this compound, such studies could precisely quantify the electronic influence of the chloro and methanol substituents on the quinoline ring, predict its reactivity towards various chemical species, and help in the rational design of new derivatives with tailored properties for applications in materials science or medicinal chemistry. researchgate.netpurdue.edu

Research on Biological Activities and Structure Activity Relationships of 2 Chloroquinolin 4 Yl Methanol Derivatives

Design Principles for Bioactive Quinoline (B57606) Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govresearchgate.net Its status as a "privileged structure" stems from its ability to interact with various biological targets, a versatility attributed to its unique physicochemical properties. mdpi.com The design of bioactive quinoline derivatives, including those based on the (2-Chloroquinolin-4-yl)methanol framework, is guided by several key principles.

A fundamental aspect of the quinoline scaffold's bioactivity is its heterocyclic nature, featuring a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net This arrangement results in a high dipole moment and the capacity to form hydrogen bonds, which are crucial for modulating the solubility and bioavailability of drug candidates and for binding to molecular targets. mdpi.com Modifications at various positions on the quinoline ring are a primary strategy for optimizing biological activity. By introducing different functional groups, side chains, or even forming metal complexes, researchers can fine-tune the efficacy, selectivity, and safety profiles of quinoline derivatives. rsc.org

Molecular hybridization is a powerful design principle that involves combining the quinoline scaffold with other pharmacophoric units from different bioactive compounds. ijpsjournal.comthesciencein.org This approach aims to create single molecules that can modulate multiple targets, potentially overcoming drug resistance and reducing side effects associated with combination therapies. thesciencein.orgresearchgate.net The resulting hybrid molecules often exhibit synergistic effects, leading to improved therapeutic profiles. researchgate.net For instance, the hybridization of quinolines with other heterocyclic systems like triazoles, oxadiazoles, and chalcones has yielded promising candidates in anticancer research. ijpsjournal.com

Furthermore, the principles of "green chemistry" are increasingly influencing the synthesis of quinoline derivatives, with a focus on minimizing waste, solvent consumption, and energy input through the use of efficient catalysts and environmentally benign solvents like ethanol (B145695) and water. researchgate.net

Investigation of Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for understanding how modifications to the molecule influence its therapeutic effects. These investigations provide a rational basis for the design of more potent and selective drug candidates. nih.gov

For quinoline derivatives, SAR studies have revealed that even minor structural changes can lead to significant differences in biological activity. nih.gov These studies systematically explore the impact of various substituents, their positions on the quinoline ring, and the nature of any linked chemical moieties. The insights gained from SAR are crucial for optimizing lead compounds and developing new derivatives with enhanced pharmacological properties.

Impact of Substituent Effects (Electronic, Steric) on Activity Profiles

Electronic Effects: The addition of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance the biological activity of quinoline derivatives. EDGs such as methyl (-CH3), methoxy (B1213986) (-OCH3), and hydroxyl (-OH) groups, and EWGs like chloro (-Cl), fluoro (-F), nitro (-NO2), and trifluoromethyl (-CF3), can improve electronic properties and receptor-binding affinities. researchgate.net For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, derivatives with EWGs at the para-position of a phenyl moiety showed higher inhibitory activity against EGFRwt compared to those with EDGs. mdpi.com

Steric Effects: The size and spatial arrangement of substituents also have a significant impact. In a study of PPARγ agonists, substitutions at position 2 of a benzene ring linked to a quinoline scaffold were found to aid in tighter packing within the receptor's binding site, contributing to higher transcriptional activity. nih.gov Conversely, bulky substituents can introduce steric hindrance, which may negatively affect binding affinity. For instance, in a series of 4-amino-quinazoline derivatives, methyl-sulfonamide derivatives were more active than those with larger propyl or phenyl-sulfonamide groups due to steric hindrance. mdpi.com

Role of Hybridization with Other Heterocyclic Systems

The strategy of molecular hybridization, which involves covalently linking the quinoline scaffold to other heterocyclic systems, has proven to be highly effective in generating novel compounds with enhanced biological activities. nih.govijpsjournal.com This approach can lead to molecules with improved potency, selectivity, and pharmacokinetic properties by combining the pharmacophoric features of different bioactive moieties. researchgate.net

Hybridization has been successfully employed to develop a variety of therapeutic agents, including anticancer and antimicrobial drugs. ijpsjournal.comresearchgate.net For example, quinoline-triazole hybrids have demonstrated significant potential as anticancer agents. ijpsjournal.com The 1,2,3-triazole ring, in particular, is a versatile linker that can form hydrogen bonds and is often used to connect the quinoline core with other pharmacophores. mdpi.com

Other heterocyclic systems that have been hybridized with quinoline to create biologically active compounds include:

Oxadiazole: Novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and identified as potential dual anticancer and antimicrobial candidates. rsc.org

Chalcone, Oxazole, Imidazopyridine, and Imidazole/Benzimidazole: These have all been combined with quinoline to create hybrids with potent anticancer activities. ijpsjournal.com

Thiazoline: The reaction of 5-acyl-8-hydroxyquinoline-4-substituted thiosemicarbazones with phenacyl bromides has yielded thiazoline-quinoline derivatives with antimicrobial and anti-inflammatory effects. nih.gov

Piperazine (B1678402): A quinoline derivative hybridized with a piperazine moiety exhibited broad-spectrum antibacterial activity. nih.gov

The synergistic effects achieved through hybridization underscore its importance as a key strategy in modern drug design, offering a pathway to novel therapeutics that can address complex diseases. researchgate.net

Synthesis of Analogs for Biological Research Screening

The synthesis of analogs of this compound is a critical step in the discovery of new therapeutic agents. By systematically modifying the parent structure, researchers can generate libraries of compounds for screening in various biological assays. This process allows for the identification of derivatives with improved activity, selectivity, and pharmacokinetic profiles.

Antiproliferative Research Analogs

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. ijpsjournal.com The synthesis of this compound analogs for antiproliferative research often involves modifications aimed at enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.

One approach involves the synthesis of hybrid molecules. For instance, novel hybrids of imidazopyridine with quinoline have been designed and synthesized to evaluate their anticancer potential. ijpsjournal.com Another strategy focuses on modifying substituents on the quinoline ring. A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and showed promising antiproliferative activities, with the sulfonyl N-oxide derivatives exhibiting higher cytotoxicity for cancer cell lines compared to the sulfanyl (B85325) and sulfinyl derivatives. mdpi.com

The table below summarizes some synthesized quinoline analogs and their reported antiproliferative activities.

| Compound/Analog Series | Synthetic Approach | Key Findings |

| Imidazopyridine-Quinoline Hybrids | Merging of the imidazopyridine core with quinoline through a series of chemical reactions. ijpsjournal.com | These hybrids demonstrate potential as anticancer agents. ijpsjournal.com |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Coupling reaction between 4-chloro-7-chloroquinoline and a thiol, followed by oxidation to sulfinyl and sulfonyl derivatives, and subsequent reaction with substituted benzoic acids. mdpi.com | Sulfonyl N-oxide derivatives showed more effective antiproliferative activities than the corresponding sulfanyl and sulfinyl derivatives. mdpi.com |

| 4-Chloro-7-carbamatethiocolchicines | Triple modification of colchicine (B1669291), introducing a chloro group and a carbamate (B1207046) moiety. nih.gov | The majority of these derivatives exhibited significantly higher cytotoxicity than colchicine against tested cancerous cell lines. nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | Multi-step synthesis involving the creation of a quinoline core followed by the formation of an oxadiazole ring. rsc.org | These compounds were designed as potential multi-target agents to inhibit EGFR in cancer cells. rsc.org |

Interactive Data Table: Antiproliferative Quinoline Analogs

Antimicrobial Research Analogs

Quinoline derivatives have also been extensively investigated for their antimicrobial properties. The synthesis of this compound analogs for antimicrobial research aims to develop new agents to combat drug-resistant pathogens.

Hybridization with other heterocyclic systems is a common strategy. For example, quinoline derivatives hybridized with a piperazine moiety have shown broad-spectrum antibacterial activities with MIC values ranging from 0.125–8 μg/ml. nih.gov Another study involved the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which were screened for their antibacterial and antifungal activities. nih.gov Several of these compounds displayed good activity against S. albus, P. mirabilis, and E. coli. nih.gov

The table below presents a selection of synthesized quinoline analogs and their antimicrobial research findings.

| Compound/Analog Series | Synthetic Approach | Key Findings |

| Quinoline-Piperazine Hybrids | Hybridization of a quinoline derivative with a piperazine moiety linker. nih.gov | Showed broad-spectrum antibacterial activities with MIC values of 0.125–8 μg/ml. nih.gov |

| Thiazoline-Quinoline Derivatives | Reaction of 5-acyl-8-hydroxyquinoline-4-substituted thiosemicarbazones with phenacyl bromides. nih.gov | Most tested compounds showed weak to moderate antibacterial and antifungal activity. nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Derivatives | Multi-step synthesis starting from 5-substituted isatin (B1672199) and pyruvic acid, leading to the final alkoxypropanol derivatives. nih.gov | Several derivatives showed good activity against S. albus, P. mirabilis, and E. coli. nih.gov |

| 7-Chloro-4-arylhydrazonequinolines | Synthesis of hydrazones from 7-chloro-4-hydrazinylquinoline and various aldehydes. researchgate.net | Several compounds exhibited antifungal activity comparable to fluconazole (B54011) against oral fungi. researchgate.net |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives | Multi-step synthesis involving the creation of a quinoline core followed by the formation of an oxadiazole ring. rsc.org | These compounds were designed as potential multi-target agents to inhibit microbial DNA gyrase. rsc.org |

Interactive Data Table: Antimicrobial Quinoline Analogs

Antimalarial Research Analogs

The quinoline methanol (B129727) core is a well-established pharmacophore for antimalarial activity, with mefloquine (B1676156) being a prominent example. nih.gov Researchers have utilized this compound and its analogs as a scaffold to develop new antimalarial agents, aiming to overcome resistance to existing drugs. nih.gov A study focused on creating a "next generation quinoline methanol" (NGQM) library used mefloquine as a template to generate around 200 analogs. nih.gov The goal was to identify compounds with potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov

Structure-activity relationship (SAR) studies on these quinoline methanols have revealed key structural features necessary for activity. nih.gov For instance, research into enantiomerically pure 4-aminoalcohol quinoline derivatives, which are structurally related to quinoline methanols, has shown that stereochemistry plays a vital role in antimalarial efficacy. nih.gov In one series, the (S)-enantiomers were found to be significantly more active than their (R)-counterparts, with activity differences ranging from two to fifteen-fold. nih.gov The derivative with a 5-carbon side-chain demonstrated the highest potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) P. falciparum strains. nih.gov These findings underscore the importance of both the core quinoline structure and the specific stereochemistry and nature of the side chain in determining antimalarial potency. nih.govnih.gov

| Compound | Structure | Activity against P. falciparum (IC50) | Reference |

|---|---|---|---|

| Mefloquine (Scaffold) | Quinoline methanol derivative | Active against drug-sensitive and resistant strains | nih.gov |

| (S)-Enantiomer (5-carbon side-chain) | 4-aminoalcohol quinoline derivative | Highly potent against 3D7 and W2 strains | nih.gov |

| (R)-Enantiomer (5-carbon side-chain) | 4-aminoalcohol quinoline derivative | 2 to 15-fold less active than (S)-enantiomer | nih.gov |

Antituberculosis Research Analogs

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. nih.govnih.gov The 2-chloroquinoline (B121035) nucleus has been identified as a promising pharmacophoric group for developing novel antitubercular agents. nih.gov

A study involving a series of substituted quinolinyl chalcones, pyrimidines, and pyridines derived from a 2-chloroquinoline core evaluated their in vitro activity against M. tuberculosis H37Rv. nih.gov To better understand the structure-activity relationships, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis using CoMFA and CoMSIA models was performed. nih.gov This analysis successfully correlated the chemical structures of the 2-chloroquinoline derivatives with their antimycobacterial activity, identifying key structural features relevant to their biological function. nih.gov The contour maps generated from these models provide valuable guidance for the rational design of more potent 2-chloroquinoline-based antitubercular candidates. nih.gov Other research has also identified potent quinoline-based compounds, such as those with an isoxazole-containing side chain, that show submicromolar activity against replicating Mtb and retain their activity against strains resistant to common drugs like rifampin and isoniazid. nih.gov

| Compound Class | Core Structure | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Quinolinyl Chalcones/Pyrimidines | 2-Chloroquinoline | Mycobacterium tuberculosis H37Rv | 3D-QSAR models identified key structural features for activity. | nih.gov |

| Quinoline-Isoxazole Derivatives | Quinoline | Replicating and non-replicating M. tuberculosis | Showed submicromolar MICs and activity against drug-resistant strains. | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Quinoline | Drug-sensitive and resistant M. tuberculosis | Potent agents with submicromolar MICs targeting the cytochrome bc1 complex. | nih.gov |

Bioisosteric Replacement Strategies (e.g., Hydroxyl Group as Amino Group Bioisostere)